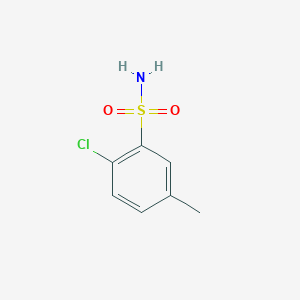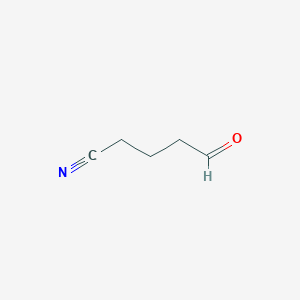
Pentanenitrile, 5-oxo-
Vue d'ensemble
Description
Pentanenitrile, also known as valeronitrile or butyl cyanide, is a nitrile with the formula C4H9CN . It is a colorless liquid with a molar mass of 83.134 g·mol−1 . It is insoluble in water but soluble in benzene, acetone, and ether .
Synthesis Analysis
Pentanenitrile can be produced by heating 1-chlorobutane with sodium cyanide in dimethyl sulfoxide . This reaction takes about 20 minutes, keeping the temperature below 160°C . The yield is about 93% . Another way to get the substance is by heating valeraldehyde with hydroxylamine .Molecular Structure Analysis
The molecular structure of Pentanenitrile is flexible and can adopt a number of different conformers . These conformers are called anti-anti (30%), anti-gauche (46%), gauche-anti, gauche-gauche-cis, and gauche-gauche-trans .Physical And Chemical Properties Analysis
Pentanenitrile has a boiling point of 414 K and a melting point of 176.92 K . It has a critical point of 610.3 K at 35.80 bar . The refractive index (nD) is 1.3949 .Applications De Recherche Scientifique
Synthesis and Reactivity
- Metal-Free Oxidative Alkylarylation of Alkenes: A novel metal-free oxidative 1,2-alkylarylation of unactivated alkenes with α-C(sp(3))-H bonds of acetonitriles, including the synthesis of 5-oxo-pentanenitriles, was developed. This method proceeds via the C(sp(3))-H oxidative coupling with the C-C double bond and 1,2-aryl migration, providing a new approach to acyclic molecules (Yang Li et al., 2015).
- Visible-Light-Induced Difunctionalization of Alkenes: A process for visible-light-induced difunctionalization of alkenes with α-C(sp3)–H bonds of nitriles was described, leading to the construction of various 5-oxo-pentanenitriles. This protocol involves functionalization of C(sp3)–H bond and radical addition/intramolecular 1,2-aryl migration processes (Qiao-Lin Wang et al., 2018).
Chemical Synthesis and Properties
- Creation of New Compounds: Pentanenitrile was used in the reaction with PCl3 followed by the addition of water to obtain a new compound, C5H15NO6P2, which exists as a zwitterion and demonstrates interesting hydrogen bonding in its crystal structure (V. Bon et al., 2008).
- Functionalized Phosphorus Ylides Synthesis: 3-Oxo-2-phenyl-butanenitrile or 3-oxo-2-phenyl-pentanenitrile was used with dialkyl acetylenedicarboxylates and triphenylphosphine to produce highly-functionalized salt-free ylides (I. Yavari et al., 2004).
Industrial Applications
- Corrosion Inhibition: A study evaluated the impact of various compounds including (E)-3-oxo-2-(m-toyldiazenyl) pentanenitrile on the corrosion of SS 316L in hydrochloric acid. This research contributes to the understanding of organic compounds as corrosion inhibitors (A. Fouda, 2017).
Mécanisme D'action
Target of Action
Pentanenitrile, 5-oxo-, also known as valeronitrile or butyl cyanide, is a nitrile compound . Its primary target is cytochrome P450 , a family of enzymes that play a key role in the metabolism of drugs and other substances in the body .
Mode of Action
Pentanenitrile, 5-oxo- produces its action by the liberation of cyanide by cytochrome P450 . This interaction with its target leads to the production of cyanide, a potent inhibitor of cellular respiration.
Biochemical Pathways
The cyanide produced by Pentanenitrile, 5-oxo- interferes with the normal functioning of the electron transport chain in the mitochondria, a crucial biochemical pathway for energy production in cells . This interference disrupts the normal energy production processes in the cell, leading to a range of downstream effects.
Pharmacokinetics
The cyanide produced by Pentanenitrile, 5-oxo- is detoxified in the body and excreted in urine as thiocyanate . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be influenced by factors such as the dose administered and the individual’s metabolic rate.
Result of Action
The liberation of cyanide by Pentanenitrile, 5-oxo- can lead to cyanide toxicity , which can have severe molecular and cellular effects. Symptoms of cyanide toxicity can include headache, dizziness, shortness of breath, and vomiting, among others .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of Pentanenitrile, 5-oxo- are not well-documented. Nitriles in general are known to participate in various biochemical reactions. They can act as electrophiles, accepting electrons from other molecules, or as nucleophiles, donating electrons. This makes them versatile participants in many types of biochemical reactions .
Cellular Effects
The specific cellular effects of Pentanenitrile, 5-oxo- are not well-known. It’s worth noting that nitriles can be toxic to cells. For example, another nitrile, Pentanenitrile, is known to be toxic to animals, producing its action by the liberation of cyanide by cytochrome P450 .
Molecular Mechanism
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
Transport and Distribution
The transport and distribution of Pentanenitrile, 5-oxo- within cells and tissues are not well-documented. The transport of a compound can significantly impact its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of Pentanenitrile, 5-oxo- is not well-known. The localization of a compound can significantly impact its activity and function .
Propriétés
IUPAC Name |
5-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEARBHZFXEPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467136 | |
| Record name | Pentanenitrile, 5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3350-74-1 | |
| Record name | Pentanenitrile, 5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxopentanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


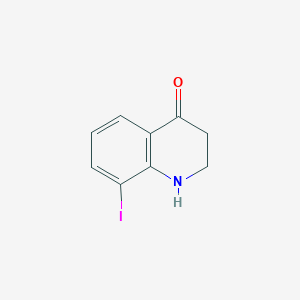




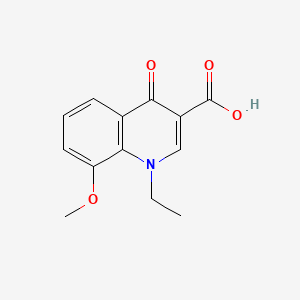




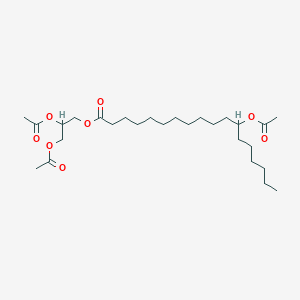
![Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]-](/img/structure/B3051335.png)
